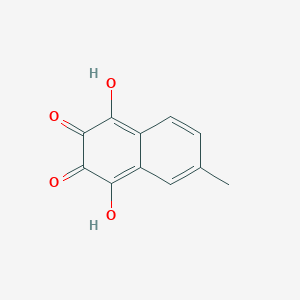
1,3,5-Tris(4-aminophénoxy)benzène
Vue d'ensemble
Description
1,3,5-Tris(4-aminophenoxy)benzene, commonly known as TAPB, is an aromatic compound that has been widely used in scientific research for its unique properties. TAPB is an aromatic heterocyclic compound, with a structure consisting of three benzene rings and four aminophenol groups. It is a highly versatile compound, with applications in fields such as organic synthesis, drug design, and biochemistry.
Applications De Recherche Scientifique
Synthèse des biphényles
1,3,5-Tris(4-aminophénoxy)benzène: est un ingrédient clé dans un nouveau catalyseur de cage moléculaire de Pd à matrice de ferrocène, également connu sous le nom de réacteur moléculaire. Ce catalyseur est utilisé dans la synthèse des biphényles dans des conditions douces .
Développement des membranes d'adsorption
Ce composé peut être utilisé pour synthétiser des cadres aromatiques poreux, qui sont essentiels au développement de membranes d'adsorption. Ces membranes sont conçues pour traiter les polluants organiques et sont importantes pour les efforts de dépollution environnementale .
Fabrication des OLED
Le composé trouve une application dans la fabrication de diodes électroluminescentes organiques (OLED) à haut rendement. Les OLED sont utilisées dans une variété de technologies d'affichage et d'éclairage en raison de leur qualité de couleur supérieure et de leur efficacité énergétique .
Création de polyétherimides hyperbranchés
This compound: est utilisé dans la synthèse et la caractérisation de polyétherimides hyperbranchés. Ces matériaux présentent une bonne solubilité et une stabilité thermique, ce qui les rend adaptés à diverses applications industrielles .
Applications antithrombotiques et antibactériennes
Le composé est utilisé pour synthétiser des polyimides hyperbranchés à terminaison amino, qui sont ensuite modifiés pour créer des matériaux aux propriétés antithrombotiques et antibactériennes. Ces matériaux ont des applications potentielles dans les domaines biomédicaux tels que les systèmes d'hémodialyse, les systèmes de circulation extracorporelle, etc. .
Électrolytes pour batteries lithium-polymère
This compound: est également utilisé dans la préparation de copolymères à blocs de bobines de tige de polyimide. Ces copolymères sont utilisés comme électrolytes dans les batteries lithium-polymère, qui sont cruciales pour le développement d'appareils électroniques portables .
Synthèse de polyimide hyperbranché arènesulfoné
Le composé sert de bloc de construction pour la synthèse de polyimide hyperbranché arènesulfoné. Ces polymères ont montré une bonne solubilité et une stabilité thermique, qui sont des propriétés essentielles pour les applications de science des matériaux avancés .
Safety and Hazards
1,3,5-Tris(4-aminophenoxy)benzene may cause eye and skin irritation. It may also cause irritation of the digestive tract and respiratory tract . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .
Orientations Futures
Mécanisme D'action
Target of Action
1,3,5-Tris(4-aminophenoxy)benzene, also known as 135TAPOB, is primarily used as a monomer in the synthesis of covalent organic frameworks (COFs) and hyperbranched polyimides . Its primary targets are therefore the reactive sites in these polymerization reactions.
Mode of Action
The compound interacts with its targets through a process known as polycondensation . In this reaction, 1,3,5-Tris(4-aminophenoxy)benzene reacts with other monomers or dianhydrides to form polymers, releasing water or other small molecules in the process .
Biochemical Pathways
The primary biochemical pathway affected by 1,3,5-Tris(4-aminophenoxy)benzene is the polymerization pathway. The compound’s presence in the reaction mixture leads to the formation of complex polymeric structures, such as COFs and hyperbranched polyimides .
Pharmacokinetics
Its solubility in dmso and methanol can impact its availability for reactions.
Result of Action
The result of 1,3,5-Tris(4-aminophenoxy)benzene’s action is the formation of complex polymeric structures. These polymers have various applications in materials science, including the creation of high-performance materials with good thermal stability .
Action Environment
The action of 1,3,5-Tris(4-aminophenoxy)benzene is influenced by several environmental factors. For instance, the compound is typically stored under inert gas at 2–8 °C to maintain its stability . Additionally, the reaction conditions, such as temperature and the presence of a catalyst, can significantly impact the compound’s efficacy in polymerization reactions .
Analyse Biochimique
Biochemical Properties
1,3,5-Tris(4-aminophenoxy)benzene is used as a cross-linker for the preparation of hyperbranched polymers . It can also be used in the preparation of polyimide rod coil block copolymers, which are used as electrolytes for lithium polymer batteries . Specific enzymes, proteins, and other biomolecules that 1,3,5-Tris(4-aminophenoxy)benzene interacts with are not mentioned in the available literature.
Molecular Mechanism
It is known to be involved in the synthesis of hyperbranched polymers
Propriétés
IUPAC Name |
4-[3,5-bis(4-aminophenoxy)phenoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c25-16-1-7-19(8-2-16)28-22-13-23(29-20-9-3-17(26)4-10-20)15-24(14-22)30-21-11-5-18(27)6-12-21/h1-15H,25-27H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPDRIKTCIYHFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC(=CC(=C2)OC3=CC=C(C=C3)N)OC4=CC=C(C=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102852-92-6 | |
| Record name | 1,3,5-Tris(4-aminophenoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular structure and formula of 1,3,5-Tris(4-aminophenoxy)benzene?
A1: 1,3,5-Tris(4-aminophenoxy)benzene is an aromatic triamine monomer. Its molecular formula is C24H21N3O3.
Q2: Why is 1,3,5-Tris(4-aminophenoxy)benzene of interest in polymer chemistry?
A: 1,3,5-Tris(4-aminophenoxy)benzene, often abbreviated as TAPOB, is highly valued for its ability to form hyperbranched polymers. [, , , , , , , , , , , , , ] These polymers possess unique properties like good solubility, processability, and thermal stability, making them suitable for various applications.
Q3: Can you elaborate on the synthesis of hyperbranched polyimides using 1,3,5-Tris(4-aminophenoxy)benzene?
A: Hyperbranched polyimides (HB PIs) are synthesized by reacting 1,3,5-Tris(4-aminophenoxy)benzene with various dianhydrides like 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), 4,4′-oxydiphthalic anhydride (ODPA), and 3,3′,4,4′-benzophenonetetracarboxylic dianhydride (BTDA). [, , , , , , , , ] The choice of dianhydride and reaction conditions influences the final properties of the HB PIs.
Q4: How does the addition method of 1,3,5-Tris(4-aminophenoxy)benzene affect the resulting hyperbranched polyimides?
A: Different addition methods, such as one-pot or dropwise, can lead to HB PIs with varying end groups (amino or anhydride). [, ] These end groups significantly impact the polymers' thermal properties, solubility, and further modification possibilities.
Q5: What is the significance of the degree of branching in hyperbranched polyimides?
A: The degree of branching (DB) influences the HB PIs' properties. Higher DB generally leads to improved solubility and processability but can also affect thermal properties. [] 1H NMR spectroscopy helps determine the DB, offering insights into the polymer's structure-property relationships.
Q6: How does end-group modification of 1,3,5-Tris(4-aminophenoxy)benzene-based polyimides affect their properties?
A: Modifying the terminal groups with compounds like acryloyl chloride, methylacryloyl chloride, or cinnamoyl chloride introduces photosensitivity to the HB PIs. [] This characteristic opens avenues for applications in photolithography and microelectronics.
Q7: What role does 1,3,5-Tris(4-aminophenoxy)benzene play in the development of gas separation membranes?
A: HB PIs derived from 1,3,5-Tris(4-aminophenoxy)benzene serve as promising materials for gas separation membranes. [, , , , , , ] These membranes demonstrate selective permeability to gases like CO2, O2, N2, and CH4, making them potentially valuable for applications in carbon capture and gas purification.
Q8: How does the incorporation of silica affect the properties of 1,3,5-Tris(4-aminophenoxy)benzene-based polyimide membranes?
A: Forming hybrid membranes by incorporating silica into the 1,3,5-Tris(4-aminophenoxy)benzene-based polyimide matrix enhances thermal stability and gas selectivity. [, , , , , , ] This modification broadens their applicability in high-temperature gas separation processes.
Q9: What methods are used to characterize 1,3,5-Tris(4-aminophenoxy)benzene-based polyimide-silica hybrid membranes?
A: Various techniques like TG-DTA, 129Xe NMR, and gas permeation measurements are employed to characterize these hybrid membranes. [, , , , ] These methods provide insights into the thermal properties, free volume characteristics, and gas transport properties of the membranes.
Q10: What are the potential applications of 1,3,5-Tris(4-aminophenoxy)benzene-based materials in fuel cells?
A: Research suggests that branched/crosslinked sulfonated polyimide membranes derived from 1,3,5-Tris(4-aminophenoxy)benzene show promise as proton-conducting ionomers in fuel cells. [] They exhibit high proton conductivity and good fuel cell performance, indicating their potential as alternative membrane materials in fuel cell technology.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

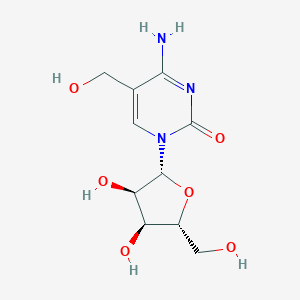
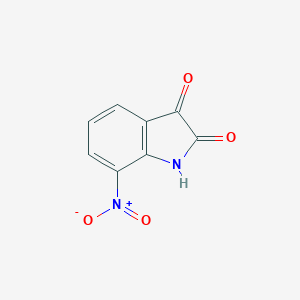
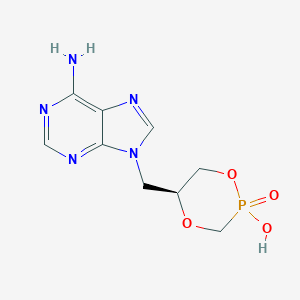
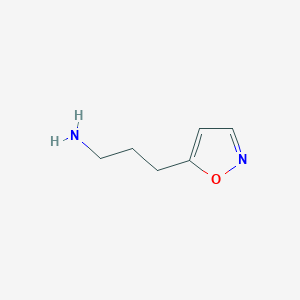
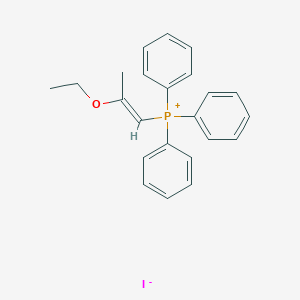
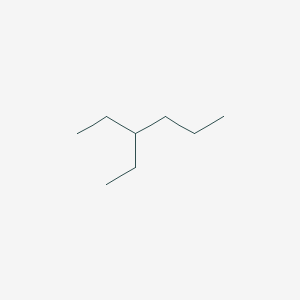


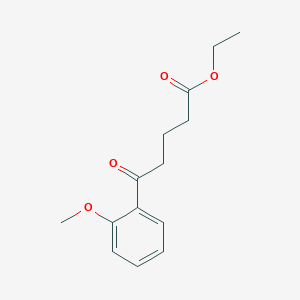

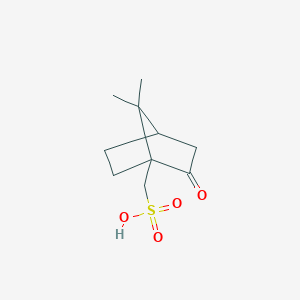

![4-Methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B44102.png)
